molecular formula C12H12N2 B8765274 1-(6-quinolinyl)Cyclopropanamine CAS No. 1313726-10-1

1-(6-quinolinyl)Cyclopropanamine

Cat. No. B8765274
CAS RN: 1313726-10-1
M. Wt: 184.24 g/mol
InChI Key: ZFOTUWRNOLDZFA-UHFFFAOYSA-N
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Description

1-(6-quinolinyl)Cyclopropanamine is a useful research compound. Its molecular formula is C12H12N2 and its molecular weight is 184.24 g/mol. The purity is usually 95%.
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properties

CAS RN

1313726-10-1

Molecular Formula

C12H12N2

Molecular Weight

184.24 g/mol

IUPAC Name

1-quinolin-6-ylcyclopropan-1-amine

InChI

InChI=1S/C12H12N2/c13-12(5-6-12)10-3-4-11-9(8-10)2-1-7-14-11/h1-4,7-8H,5-6,13H2

InChI Key

ZFOTUWRNOLDZFA-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC3=C(C=C2)N=CC=C3)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethylmagnesium bromide (7.7 mmol, 3 M in ethyl ether) was added to a solution of quinoline-6-carbonitrile (0-4) (540 mg, 3.5 mmol) and Ti(Oi-Pr)4 (3.9 mmol, 1.16 mL) in Et2O (15 mL) at −70° C. The resulting yellow solution was stirred for 10 mins, warmed to room temperature over 1.5 h, and then was treated with BF3.OEt2 (7 mmol, 0.88 mL). The resulting mixture was stirred for 1 h. Then 1N aqueous HCl (11 mL) and ethyl ether (40 mL) were added, followed by NaOH (10% aq, 30 mL). The mixture was extracted with ethyl ether. The combined ethyl ether layers were dried over anhydrous Na2SO4, filtered, and concentrated in vacuo to afford the crude title compound, which was used for the next step without further purification. MS (m/z): 185 (M+1)+.
Quantity
7.7 mmol
Type
reactant
Reaction Step One
Quantity
540 mg
Type
reactant
Reaction Step One
[Compound]
Name
Ti(Oi-Pr)4
Quantity
1.16 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.88 mL
Type
reactant
Reaction Step Two
Name
Quantity
11 mL
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
Name
Quantity
30 mL
Type
reactant
Reaction Step Four

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